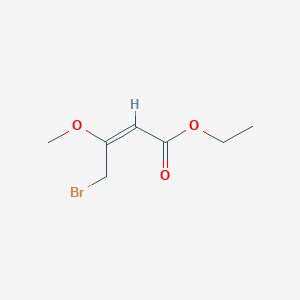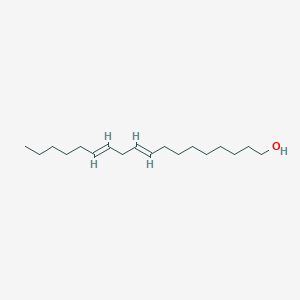
Glycoyl-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycoyl-coenzyme A (Glycoyl-CoA) is a crucial intermediate in the metabolism of carbohydrates. It is a molecule that plays a vital role in the production of energy in the body. The synthesis of Glycoyl-CoA is a complex process that involves several enzymatic reactions.
Mecanismo De Acción
Glycoyl-coenzyme A is involved in the production of energy in the body. It enters the citric acid cycle, where it is converted to ATP, the main source of energy in the body. Glycoyl-coenzyme A is also involved in the synthesis of fatty acids, which are important components of cell membranes.
Biochemical and Physiological Effects:
Glycoyl-coenzyme A has several biochemical and physiological effects on the body. It is involved in the production of energy, the synthesis of fatty acids, and the regulation of blood glucose levels. Glycoyl-coenzyme A also plays a role in the regulation of insulin secretion and the activation of gluconeogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glycoyl-coenzyme A is a useful molecule in the study of metabolism and energy production. It can be synthesized in the laboratory using enzymatic reactions. However, the synthesis of Glycoyl-coenzyme A is a complex process that requires several enzymatic reactions, which can be challenging to perform in the laboratory.
Direcciones Futuras
There are several future directions for the study of Glycoyl-coenzyme A. One direction is the study of the regulation of Glycoyl-coenzyme A synthesis and its role in the regulation of energy production. Another direction is the study of the role of Glycoyl-coenzyme A in the development of metabolic diseases such as diabetes. The study of Glycoyl-coenzyme A can also lead to the development of new therapies for metabolic disorders.
Métodos De Síntesis
The synthesis of Glycoyl-coenzyme A involves several enzymatic reactions. The first step is the conversion of glucose to glucose-6-phosphate by the enzyme hexokinase. The second step is the conversion of glucose-6-phosphate to fructose-6-phosphate by the enzyme phosphohexose isomerase. The third step is the conversion of fructose-6-phosphate to glyceraldehyde-3-phosphate by the enzyme aldolase. The fourth step is the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase. The fifth step is the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate by the enzyme phosphoglycerate kinase. The final step is the conversion of 3-phosphoglycerate to pyruvate by the enzyme pyruvate kinase. Pyruvate is then converted to Acetyl-CoA, which is the precursor of Glycoyl-coenzyme A.
Aplicaciones Científicas De Investigación
Glycoyl-coenzyme A is an important molecule in the study of metabolism and energy production. It is used in scientific research to understand the biochemical pathways involved in the metabolism of carbohydrates. Glycoyl-coenzyme A is also used in the study of diseases such as diabetes, where there is a dysfunction in the metabolism of carbohydrates.
Propiedades
Número CAS |
1264-31-9 |
|---|---|
Nombre del producto |
Glycoyl-coenzyme A |
Fórmula molecular |
C23H38N7O18P3S |
Peso molecular |
825.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C23H38N7O18P3S/c1-23(2,18(35)21(36)26-4-3-13(32)25-5-6-52-14(33)7-31)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)30-11-29-15-19(24)27-10-28-20(15)30/h10-12,16-18,22,31,34-35H,3-9H2,1-2H3,(H,25,32)(H,26,36)(H,40,41)(H,42,43)(H2,24,27,28)(H2,37,38,39) |
Clave InChI |
KLHKNYVUTZICKN-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CO)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CO)O |
Sinónimos |
coenzyme A, glycoyl- glycoyl-CoA glycoyl-coenzyme A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)


